molecular formula C17H12ClN3O3 B6716567 N-(3-chloro-4-pyridin-4-yloxyphenyl)-2-oxo-1H-pyridine-4-carboxamide

N-(3-chloro-4-pyridin-4-yloxyphenyl)-2-oxo-1H-pyridine-4-carboxamide

Cat. No.: B6716567
M. Wt: 341.7 g/mol
InChI Key: GPZDGJKSZGMHKT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-pyridin-4-yloxyphenyl)-2-oxo-1H-pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a chloro group and a pyridin-4-yloxy group, along with a carboxamide functionality. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-chloro-4-pyridin-4-yloxyphenyl)-2-oxo-1H-pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c18-14-10-12(21-17(23)11-3-8-20-16(22)9-11)1-2-15(14)24-13-4-6-19-7-5-13/h1-10H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZDGJKSZGMHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=O)NC=C2)Cl)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-pyridin-4-yloxyphenyl)-2-oxo-1H-pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridin-4-yloxy intermediate: This step involves the reaction of 4-hydroxypyridine with a suitable chlorinating agent to introduce the chloro group.

    Coupling reaction: The pyridin-4-yloxy intermediate is then coupled with 3-chloro-4-nitrophenol under basic conditions to form the desired intermediate.

    Reduction and cyclization: The nitro group is reduced to an amine, followed by cyclization to form the pyridine ring.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-pyridin-4-yloxyphenyl)-2-oxo-1H-pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-pyridin-4-yloxyphenyl)-2-oxo-1H-pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-pyridin-4-yloxyphenyl)-2-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-(pyridin-4-yl)pyridine: This compound shares a similar pyridine structure but lacks the carboxamide functionality.

    4-chloro-3-(pyridin-4-yloxy)aniline: Similar in structure but with an aniline group instead of a carboxamide.

Uniqueness

N-(3-chloro-4-pyridin-4-yloxyphenyl)-2-oxo-1H-pyridine-4-carboxamide is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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